MIRIPLATIN

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

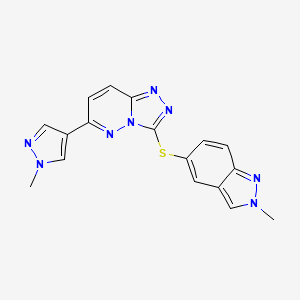

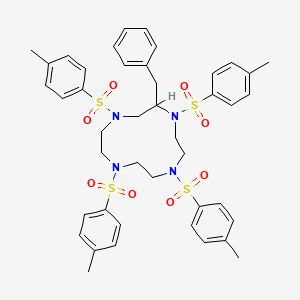

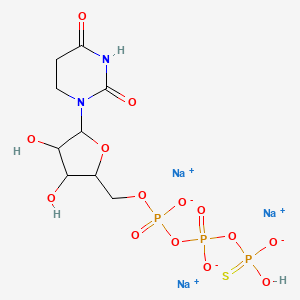

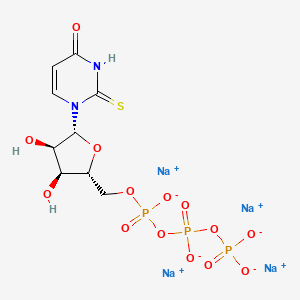

Miriplatin (INN; trade name Miripla) is a drug used to treat hepatocellular carcinoma (HCC). It is a lipophilic platinum complex that is used in transcatheter arterial chemoembolization (TACE). Miriplatin was approved by Japan’s Pharmaceuticals and Medical Devices Agency in 2009 .

Synthesis Analysis

Miriplatin, a novel lipophilic platinum complex, has been developed to treat hepatocellular carcinoma. An improved synthetic route was designed and used to prepare the target compound. Pt(C6H14N2)I2 was reacted with CH3(CH2)12COOAg in water, and the subsequent product was separated from AgI by dissolving it in ethanol .Molecular Structure Analysis

Miriplatin has a molecular formula of C34H68N2O4Pt and an average mass of 763.999 Da .Chemical Reactions Analysis

Miriplatin has been shown to decrease cell viability dose-dependently when combined with X-ray irradiation. This combination induced cleaved PARP expression much more strongly than each treatment alone .Physical And Chemical Properties Analysis

Miriplatin is a white to beige powder. It has a high affinity to lipiodol, which is indicated for the treatment of transcatheter arterial chemoembolization of hepatocellular carcinoma .Scientific Research Applications

Hepatocellular Carcinoma Treatment

Miriplatin is primarily used in the treatment of hepatocellular carcinoma. It is approved in Japan for use in transcatheter arterial chemoembolization . The insolubility of miriplatin in water allows it to be suspended in lipiodol, which is then injected into the hepatic artery supplying the tumor .

Liposome-Loaded Miriplatin

Researchers have developed liposome-loaded miriplatin (lipomiriplatins) for systemic administration . These lipomiriplatins have favorable colloidal properties, high drug-loading capacity, excellent entrapment efficiency, and robust stability . They have shown remarkable antitumor activities, comparable to commercial cisplatin and oxaliplatin injections .

Combination Therapy with Microwave Ablation

Miriplatin has been used in combination with microwave ablation for the treatment of medium-sized (3-5 cm) hepatocellular carcinomas . This combination therapy has shown good local control and is considered safe .

Combination with Cisplatin Powder

A phase II study was conducted to evaluate the efficacy and safety of hepatic arterial infusion chemotherapy using a combination of miriplatin and cisplatin powder for unresectable hepatocellular carcinoma . The results of this study could potentially expand the applications of miriplatin in cancer treatment.

Development of New Formulations

Due to the limitations of the current formulation of miriplatin (miriplatin/lipiodol suspension), there is ongoing research to develop new pharmaceutical formulations . This could potentially improve the delivery and efficacy of miriplatin in cancer treatment.

Overcoming Drug Resistance

One of the major challenges in cancer treatment is drug resistance. Research is being conducted to investigate whether miriplatin can overcome this resistance, particularly in the context of hepatocellular carcinoma .

Mechanism of Action

Miriplatin is a lipophilic platinum complex used in the treatment of hepatocellular carcinoma (HCC) and is administered via intra-hepatic arterial injection .

Target of Action

Miriplatin primarily targets the mitochondria of cancer cells . This unique target contributes to its distinct mechanism of action compared to other platinum-based chemotherapeutic agents .

Mode of Action

Miriplatin intercalates into the DNA of cancer cells, forming platinum-DNA adducts . These adducts disrupt the replication and transcription processes, leading to apoptosis or programmed cell death of the malignant cells . In addition, miriplatin enhances the binding of mitochondrial protease LONP1 with POLG and TFAM, leading to the degradation of POLG and TFAM .

Biochemical Pathways

The degradation of POLG and TFAM initiated by miriplatin blocks mitochondrial DNA (mtDNA) replication . This blockage induces mitophagy via the PINK1-Parkin axis . Mitophagy is a type of autophagy where damaged mitochondria are selectively degraded, which is crucial for maintaining cellular homeostasis.

Pharmacokinetics

Miriplatin is selectively delivered to the liver, and its platinum and radioactive components are gradually released into systemic circulation and excreted into urine . In dogs with renal impairment, plasma concentrations of ultrafilterable platinum and radioactivity increased due to a reduction in renal clearance .

Result of Action

The result of miriplatin’s action is the suppression of cancer cell proliferation. This is achieved through the induction of apoptosis in cancer cells and the blocking of mtDNA replication, which leads to the induction of mitophagy .

Action Environment

The action of miriplatin can be influenced by the level of caveolin-1 (Cav-1) in the cancer cells. Cav-1 determines the entry rate and switch of entry pathways of miriplatin, indicating a novel role of Cav-1 in nanoparticle entry .

Safety and Hazards

Future Directions

Miriplatin plus irradiation had synergistic anti-tumor activity on HCC cells through PUMA-mediated apoptosis and cell cycle arrest. This combination may possibly be effective in treating locally advanced HCC . Further studies are needed to confirm these findings and explore other potential applications of Miriplatin.

properties

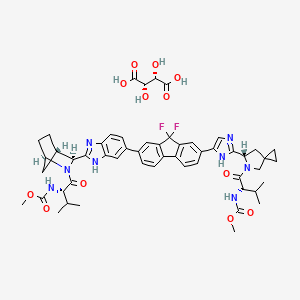

| { "Design of the Synthesis Pathway": "The synthesis pathway of Miriplatin involves the reaction of two starting materials, oxaliplatin and ioversol. The reaction takes place in two steps, with the first step involving the formation of an intermediate product, and the second step involving the conversion of the intermediate product to Miriplatin.", "Starting Materials": [ "Oxaliplatin", "Ioversol" ], "Reaction": [ "Step 1: Oxaliplatin and ioversol are reacted together in the presence of a base, such as sodium hydroxide, to form an intermediate product.", "Step 2: The intermediate product is then reacted with hydrochloric acid and sodium chloride to form Miriplatin." ] } | |

CAS RN |

104276-92-8 |

Product Name |

MIRIPLATIN |

Molecular Formula |

C28H50O4Pt.C6H14N2 |

Molecular Weight |

759.97 |

synonyms |

MIRIPLATIN |

Origin of Product |

United States |

Q & A

Q1: How does Miriplatin exert its antitumor activity?

A1: Miriplatin, like other platinum-based drugs, exerts its antitumor effect by binding to DNA and forming platinum-DNA adducts. [, ] This binding disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death). [] Miriplatin exhibits a high affinity for Lipiodol, an oily contrast agent, which allows for sustained release and localized accumulation of the drug at the tumor site after intra-arterial administration. [, ]

Q2: What is the molecular formula and weight of Miriplatin?

A2: Miriplatin's molecular formula is C32H66N2O4Pt. Its molecular weight is 718.95 g/mol. []

Q3: What is the impact of Miriplatin's lipophilic nature on its administration and distribution?

A3: The lipophilic nature of Miriplatin allows it to be effectively suspended in Lipiodol. [, ] This property facilitates its delivery via transarterial chemoembolization (TACE), enabling targeted delivery to the tumor site while minimizing systemic exposure. [, , , , ]

Q4: What are the spectroscopic data available for Miriplatin?

A4: Studies have utilized various analytical techniques to characterize Miriplatin, including elemental analysis, electrospray ionization mass spectrometry (ESI-MS), Fourier transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (1H-NMR), and thermal analysis. [, ]

Q5: Are there specific formulation strategies to enhance Miriplatin's stability, solubility, or bioavailability?

A6: Research on Miriplatin formulation focuses on improving its delivery and therapeutic efficacy. One approach involves creating a freeze-drying preparation that ensures uniform particle size and prevents layering during storage. [] Another strategy involves developing a less-viscous oil-in-water emulsion using a water-soluble contrast agent instead of only Lipiodol. [] This approach aims to enhance drug distribution within the tumor and potentially improve treatment outcomes. []

Q6: What is known about the pharmacokinetics of Miriplatin?

A7: Studies in beagle dogs utilizing size exclusion chromatography-inductively coupled plasma mass spectrometry (SEC-ICP-MS) identified Miriplatin and four metabolites in plasma after intra-hepatic artery administration. [] The primary metabolite (m2) showed association with plasma proteins, while Miriplatin itself did not. [] Further research is needed to fully elucidate the pharmacokinetic profile of Miriplatin in humans.

Q7: What are the known mechanisms of resistance to Miriplatin?

A9: In a rat hepatoma cell line, acquired resistance to Miriplatin was associated with increased expression of the anti-apoptotic protein Bcl-2, leading to reduced apoptosis induction. [] This resistance mechanism differed from cisplatin resistance, indicating distinct pathways. []

Q8: What strategies are being explored to improve the targeted delivery of Miriplatin?

A11: Research focuses on enhancing Miriplatin's delivery to tumor sites while minimizing systemic exposure. Strategies include using microballoon-occluded TACE (B-TACE) [, , ], which utilizes a microballoon catheter to occlude blood flow in the target artery, allowing for increased drug accumulation within the tumor. Other approaches involve developing monodisperse solid-in-oil-in-water emulsions [] and exploring combination therapies with other agents like cisplatin. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(1,2,4-triazol-1-yl)pyrimidin-2-one](/img/structure/B1139174.png)

![(1S,2S,4R,5R,6S)-2-Amino-4-methyl-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B1139187.png)

![6-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1-(1-naphthalenylsulfonyl)-1H-indole dihydrochloride](/img/structure/B1139190.png)